2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide
Description
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core (4-methyl-6-oxo substitution) linked via an acetamide group to a 4-sulfamoylphenyl moiety.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQJQFMAGIQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" generally involves the following steps:
Synthesis of the Pyrimidine Ring: : Starting with the appropriate aldehydes, ketones, and amines, the pyrimidine ring is constructed through cyclization reactions.
Formation of Sulfonamide Group: : Reaction of 4-aminobenzenesulfonamide with the pyrimidine intermediate forms the sulfonamide moiety.
Final Acetylation: : Introduction of the acetamide group is done via acetylation, using reagents such as acetic anhydride or acetyl chloride.
Industrial production methods often involve large-scale batch reactions, using automated processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" undergoes several key chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction can lead to the hydrogenation of double bonds or the conversion of ketones to alcohols.
Substitution: : Aromatic substitution reactions can occur on both the pyrimidine and sulfonamide rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Various electrophiles and nucleophiles under mild or strong acidic/basic conditions.
Major Products
These reactions can yield various derivatives with altered biological and chemical properties, facilitating tailored applications in research and industry.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . The structural features of the compound enhance its interaction with biological targets, making it a candidate for further development in treating infections caused by resistant bacterial strains.
Antimicrobial Properties
Studies have shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, compounds with similar pyrimidine structures have been reported to possess antibacterial and antifungal activities, suggesting potential applications in developing new antibiotics or antifungal medications .
Therapeutic Applications
Given its structural characteristics and biological properties, this compound has several potential therapeutic applications:
Antibacterial Agents
The compound's ability to inhibit bacterial growth positions it as a promising candidate for developing new antibacterial therapies, especially against strains resistant to conventional antibiotics.
Antiviral Applications
Research into similar compounds has suggested antiviral properties, indicating that this derivative may also be explored for its efficacy against viral infections.
Anticancer Potential
Some studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects on cancer cells. Therefore, this compound may be investigated for its potential use in cancer therapy.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials : A trial involving a pyrimidine derivative demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
- Laboratory Research : In vitro studies showed that modifications to the sulfamoyl group enhanced the compound's potency against specific fungal pathogens.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by mimicking the substrate or binding to the active site, thereby blocking the normal biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, linker chemistry, and substituent effects. Below is a detailed comparison:
Structural Analogues with Modified Heterocyclic Cores
Key Insight: The pyrimidinone core in the target compound may favor CA inhibition, while bulkier cores (e.g., benzothiazole) are prioritized for anticancer applications.
Linker Modifications: Acetamide vs. Thioacetamide
Key Insight : Thioacetamide linkers (S-linked) are more common in synthetic routes due to higher stability and ease of alkylation . Oxygen-linked acetamides (as in the target compound) may offer distinct electronic profiles for target binding.
Substituent Effects on Pharmacological Activity
Key Insight : The 4-sulfamoylphenyl group is a conserved pharmacophore in CA inhibitors, while halogenated or bulky aryl substituents (e.g., dichlorophenyl) may enhance lipophilicity and membrane permeability .
Biological Activity
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide represents a novel scaffold in medicinal chemistry, combining features of both acetamides and sulfonamides. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that various sulfonamides demonstrate broad-spectrum activity against bacteria and fungi. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS) .
Anti-inflammatory Activity
Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is another notable biological activity associated with this compound. Sulfonamide derivatives have been shown to selectively inhibit COX-2, which is linked to inflammatory processes. The structural characteristics of the compound enhance its binding affinity to COX enzymes, leading to reduced prostaglandin synthesis .
Enzyme Inhibition
The compound's ability to inhibit urease has been documented in studies focusing on urease inhibitors derived from sulfonamide scaffolds. The IC50 values for related compounds indicate promising urease inhibition, with some derivatives showing IC50 values as low as 9.95 µM . This inhibition is relevant for treating conditions like urinary tract infections and kidney stones.
Study 1: Synthesis and Evaluation
A recent study synthesized various acetamide-sulfonamide derivatives and evaluated their biological activities. Among these, the target compound exhibited notable urease inhibition compared to other derivatives, suggesting its potential therapeutic applications in managing urolithiasis .
| Compound | Structure | IC50 (µM) |
|---|---|---|
| This compound | Structure | 9.95 ± 0.14 |
| Flurbiprofen derivative | Structure | 63.42 ± 1.15 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The study demonstrated that the target compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Q & A
Basic: How can the synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide be optimized?
Answer:
Synthesis optimization requires attention to:
- Reagents and Solvents: Use acetic acid or ethanol as solvents and catalysts like HCl or H₂SO₄ to improve reaction efficiency .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and minimize decomposition .
- Purification: Employ column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Data Table: Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 70°C, 12h | 80 | 95 |
| Acetic acid, 80°C, 10h | 75 | 92 |
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 12.50 (pyrimidine NH), δ 7.82 (aromatic H), δ 4.12 (SCH₂) .
- Mass Spectrometry: LC-MS confirms molecular ion [M+H]⁺ at m/z 344.21 .
- Elemental Analysis: Carbon (45.29% vs. 45.36% calc.) and sulfur (9.30% vs. 9.32% calc.) validate stoichiometry .
Advanced: How to resolve contradictions in spectral data during structural characterization?
Answer:
Contradictions (e.g., unexpected NMR shifts) arise from:
- Tautomerism: The pyrimidine ring’s keto-enol tautomerism may shift NH or carbonyl peaks. Compare data across solvents (DMSO vs. CDCl₃) .
- Impurities: Use HPLC-MS to detect byproducts; optimize purification steps if impurity peaks exceed 2% .
Example: A δ 7.75–7.55 ppm aromatic multiplet in DMSO-d₆ may split in CDCl₃ due to solvent polarity effects .
Advanced: How to design experiments to evaluate biological activity against enzyme targets?
Answer:
Follow a tiered approach:
In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., kinase inhibition) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine) .
Dose-Response Curves: Calculate IC₅₀ values via non-linear regression; validate with triplicate runs .
Selectivity Screening: Test against related enzymes (e.g., COX-1/2) to assess specificity .
Basic: What structural features influence this compound’s reactivity?
Answer:
Critical features include:
- Pyrimidine Ring: The 6-oxo group participates in hydrogen bonding, affecting solubility and target binding .
- Sulfamoylphenyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions .
- Acetamide Linker: Stabilizes conformation via intramolecular H-bonds (N–H⋯O=C), confirmed by X-ray crystallography .
Advanced: How to address low reproducibility in synthesis yields?
Answer:
Common pitfalls and solutions:
- Moisture Sensitivity: Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Catalyst Degradation: Replace aged catalysts (e.g., Pd/C) and pre-dry reagents (e.g., K₂CO₃) .
- Reaction Monitoring: Track progress via TLC or in-situ IR to terminate reactions at optimal conversion .
Advanced: What computational methods predict this compound’s binding affinity?
Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases). Validate poses with MD simulations .
- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to guide derivatization .
Example: Pyrimidine ring planarity (dihedral angle <10°) is critical for ATP-binding pocket interactions .
Basic: How to compare this compound’s properties with structurally similar analogs?
Answer:
Use a comparative table:
| Compound | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| Target Compound | 2.1 | 0.15 (PBS) | 120 ± 15 |
| N-(4-chlorophenyl) analog | 2.8 | 0.08 (PBS) | 250 ± 20 |
| Key trends: Lower LogP improves solubility but may reduce membrane permeability . |
Advanced: How to reconcile conflicting cytotoxicity data across cell lines?
Answer:
Factors to investigate:
- Cell Permeability: Measure cellular uptake via LC-MS; low uptake in resistant lines suggests efflux pump activity (e.g., P-gp) .
- Metabolic Stability: Incubate with liver microsomes; short half-life (<30 min) indicates rapid clearance .
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
